REACTION_CXSMILES
|
Br[CH2:2][C:3]1[C:4]([C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)=[N:5][C:6]([N:12]([CH3:17])[S:13]([CH3:16])(=[O:15])=[O:14])=[N:7][C:8]=1[CH:9]([CH3:11])[CH3:10].C1(C)C=CC=CC=1.[C:32]1([PH2:38]([C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)[O:39]CC)[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>O>[C:32]1([P:38](=[O:39])([C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)[CH2:2][C:3]2[C:4]([C:18]3[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=3)=[N:5][C:6]([N:12]([CH3:17])[S:13]([CH3:16])(=[O:15])=[O:14])=[N:7][C:8]=2[CH:9]([CH3:11])[CH3:10])[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=1
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C(=NC(=NC1C(C)C)N(S(=O)(=O)C)C)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
diphenyl(ethoxy)phosphorane
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[PH2](OCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 90˜100° C. for 9 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The separated organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified with silica gel column chromatography (ethyl acetate/n-hexane=1:1)
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(CC=1C(=NC(=NC1C(C)C)N(S(=O)(=O)C)C)C1=CC=C(C=C1)F)(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |